![molecular formula C10H14N2O5S B14594493 {[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid CAS No. 61154-72-1](/img/structure/B14594493.png)
{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a sulfamoyl group attached to an acetic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid typically involves the reaction of 2-amino-4-methoxybenzylamine with sulfamoyl chloride, followed by the addition of acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sodium hydroxide and hydrochloric acid to maintain the pH levels during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
化学反应分析
Types of Reactions
{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of {[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid involves its interaction with specific molecular targets. In biological systems, it acts by inhibiting enzymes involved in folate metabolism, leading to the disruption of DNA synthesis and cell division. This mechanism is similar to that of other sulfonamide compounds, which are known to inhibit bacterial growth by targeting dihydropteroate synthase .
相似化合物的比较
Similar Compounds
- 2-[4-(Methoxyphenyl)aminomethyl]phenol
- 4-Methoxyphenylsulfonamide
- 2-Amino-4-methoxybenzoic acid
Uniqueness
{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike its analogs, this compound exhibits a broader spectrum of antimicrobial activity and has been shown to be more effective in inhibiting certain bacterial strains .
属性
CAS 编号 |
61154-72-1 |
|---|---|
分子式 |
C10H14N2O5S |
分子量 |
274.30 g/mol |
IUPAC 名称 |
2-[(2-amino-4-methoxyphenyl)methylsulfamoyl]acetic acid |
InChI |
InChI=1S/C10H14N2O5S/c1-17-8-3-2-7(9(11)4-8)5-12-18(15,16)6-10(13)14/h2-4,12H,5-6,11H2,1H3,(H,13,14) |
InChI 键 |
GMJIGSSZLYEZPO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)CNS(=O)(=O)CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol](/img/structure/B14594412.png)
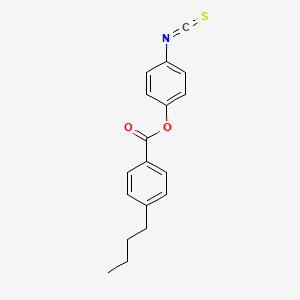
![1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]-](/img/structure/B14594423.png)
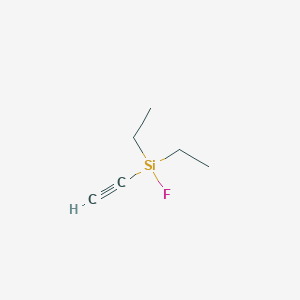
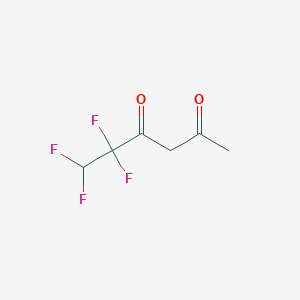
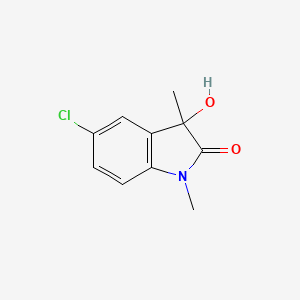
![2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14594456.png)
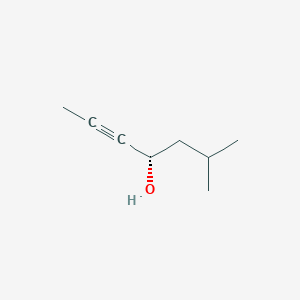
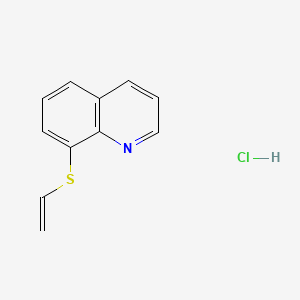
![N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14594469.png)

![7,8-Dichloro-2,4-dimethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B14594479.png)
![1-Phenyl-3-[(2H-tetrazol-5-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B14594494.png)
![1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14594495.png)
